molecular formula C12H22O2 B15076507 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)-

2-Octenoic acid, 1,1-dimethylethyl ester, (2E)-

Cat. No.: B15076507
M. Wt: 198.30 g/mol
InChI Key: NZHMSRWEDCYVCB-MDZDMXLPSA-N
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Description

2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3019 . This compound is a derivative of 2-Octenoic acid, where the hydrogen atom of the carboxyl group is replaced by a 1,1-dimethylethyl group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- typically involves the esterification of 2-Octenoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Octenoic acid

    Reduction: 2-Octen-1-ol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release 2-Octenoic acid, which can then participate in various metabolic pathways. The released acid can act as a substrate for enzymes involved in lipid metabolism, influencing cellular processes such as energy production and signal transduction.

Comparison with Similar Compounds

2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- can be compared with other similar compounds such as:

Uniqueness

The presence of the 1,1-dimethylethyl group in 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- imparts unique chemical and physical properties, such as increased steric hindrance and altered reactivity compared to its ethyl and methyl counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

2-Octenoic acid, 1,1-dimethylethyl ester, (2E)-, also known as tert-butyl (E)-oct-2-enoate, is an organic compound with the molecular formula C12H22O2 and a molecular weight of approximately 198.30 g/mol. This compound is synthesized through the esterification of 2-octenoic acid with tert-butyl alcohol, often using acid catalysts such as sulfuric acid under reflux conditions. Its unique structural features contribute to its potential biological activities, making it a subject of interest in various research fields.

The compound's chemical structure includes a double bond between the second and third carbon atoms of the octenoic acid chain, which influences its reactivity and biological interactions. Key properties include:

PropertyValue
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
IUPAC Nametert-butyl (E)-oct-2-enoate
InChI KeyNZHMSRWEDCYVCB-MDZDMXLPSA-N

The biological activity of 2-octenoic acid, 1,1-dimethylethyl ester is primarily attributed to its hydrolysis by esterases in biological systems. This process releases 2-octenoic acid, which can participate in various metabolic pathways, influencing lipid metabolism and cellular signaling processes. The released acid serves as a substrate for enzymes involved in energy production and signaling transduction.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that derivatives of octenoic acids exhibit significant antimicrobial properties. For instance, certain octenoic acid derivatives have shown effectiveness against various bacteria and fungi, suggesting potential applications in food preservation and pharmaceuticals .
  • Lipid Metabolism : The released 2-octenoic acid can affect lipid metabolism by serving as a substrate for fatty acid oxidation and influencing the synthesis of bioactive lipids.
  • Flavoring and Fragrance : The compound is utilized in the food industry as a flavoring agent and in cosmetics for its fragrance properties due to its pleasant odor profile.

Antimicrobial Efficacy

A study focusing on the antimicrobial properties of various fatty acids found that octenoic acids possess substantial antibacterial effects against Escherichia coli and Staphylococcus aureus. The study measured inhibition zones using agar diffusion methods, demonstrating that octenoic acid derivatives could inhibit bacterial growth effectively at specific concentrations .

Lipid Metabolism Research

Another research article explored how octenoic acids influence lipid metabolism in mammalian cells. The study revealed that these compounds could modulate the expression of genes involved in fatty acid synthesis and oxidation pathways. The results indicated a potential role for octenoic acids in managing metabolic disorders related to lipid metabolism.

Comparative Analysis

Comparative studies highlight how 2-octenoic acid, 1,1-dimethylethyl ester compares with other similar compounds:

CompoundStructure TypeBiological Activity
Ethyl (E)-2-octenoateEthyl EsterModerate antimicrobial activity
Methyl (E)-2-octenoateMethyl EsterLower lipid metabolism influence
2-Octenoic AcidFree AcidStronger antimicrobial properties

The presence of the tert-butyl group in 2-octenoic acid, 1,1-dimethylethyl ester enhances its steric hindrance and alters its reactivity compared to ethyl and methyl counterparts. This unique property may make it more effective in specific applications where these characteristics are beneficial.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

tert-butyl (E)-oct-2-enoate

InChI

InChI=1S/C12H22O2/c1-5-6-7-8-9-10-11(13)14-12(2,3)4/h9-10H,5-8H2,1-4H3/b10-9+

InChI Key

NZHMSRWEDCYVCB-MDZDMXLPSA-N

Isomeric SMILES

CCCCC/C=C/C(=O)OC(C)(C)C

Canonical SMILES

CCCCCC=CC(=O)OC(C)(C)C

Origin of Product

United States

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